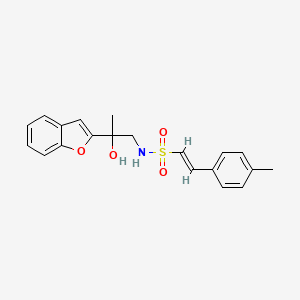

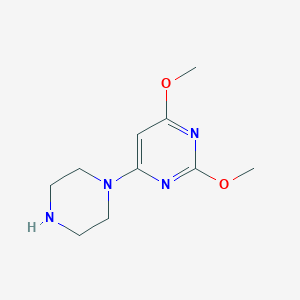

![molecular formula C24H24ClN5 B2788344 7-(4-(4-Chlorobenzyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 850190-99-7](/img/structure/B2788344.png)

7-(4-(4-Chlorobenzyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as n-arylpiperazines . It is an inhibitor of Aurora kinase and FMS-like tyrosine kinase 3 (FLT3) activity . The synthesized derivatives with 4-benzoyl substituents at the 7- (4-carbopiperazin-1-yl) position showed stronger bactericidal effects against Gram-negative species .

Synthesis Analysis

The synthesis of this compound involves evaporation of solvent under vacuum, and the residue is purified by silica gel chromatography . The compound was obtained in 86.4% yield as a white crystal .Molecular Structure Analysis

The molecular structure of this compound can be determined using 1H-NMR and 13C-NMR . The compound has a molecular weight of 384.69 .Chemical Reactions Analysis

The compound shows antibacterial activity, cellular accumulation, susceptibility to efflux transporters, and intracellular activity . It remains active, though less than ciprofloxacin .Physical And Chemical Properties Analysis

The compound has a melting point of 215–216 °C and a UV λ max (DCM/EtOH = 3:2) nm (log ε) 240.4 (9.22) . It has a molecular weight of 384.69 .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 7-(4-(4-Chlorobenzyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit the growth of various cancer cell lines. Its mechanism of action often involves the disruption of cellular signaling pathways that are crucial for cancer cell proliferation and survival. Studies have demonstrated its efficacy in inducing apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further development as an anticancer agent .

Neuropharmacology

In neuropharmacology, 7-(4-(4-Chlorobenzyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has been investigated for its effects on the central nervous system. It interacts with various neurotransmitter receptors, potentially offering therapeutic benefits for neurological disorders such as anxiety, depression, and schizophrenia. Its ability to modulate neurotransmitter release and receptor activity makes it a valuable tool for studying brain function and developing new treatments .

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. It has been tested against a range of bacterial and fungal pathogens, showing inhibitory effects. This makes it a candidate for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance. Its unique chemical structure allows it to target microbial cells effectively .

Inflammation and Immunomodulation

The compound has also been studied for its anti-inflammatory and immunomodulatory effects. It can inhibit the production of pro-inflammatory cytokines and modulate immune cell activity, which is beneficial in treating inflammatory diseases and autoimmune disorders. Its ability to regulate the immune response makes it a potential therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease .

Drug Delivery Systems

Lastly, this compound has been investigated for its role in drug delivery systems. Its chemical properties allow it to be used as a carrier molecule for delivering other therapeutic agents to specific targets in the body. This can enhance the efficacy and reduce the side effects of various treatments, making it an important component in the development of advanced drug delivery technologies.

Source 1 Source 2 Source 3 Source 4 Source 5 : Source 6 : Source 7 : Source 8

Mecanismo De Acción

Direcciones Futuras

Benzyl substitution at C7 markedly affects the pharmacological profile of ciprofloxacin with respect to recognition by efflux transporters and cellular accumulation . N-benzyl-ciprofloxacin may serve as a basis for designing molecules with higher intrinsic activity while remaining poorly susceptible to efflux .

Propiedades

IUPAC Name |

7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN5/c1-18-15-23(30-24(27-18)22(16-26-30)20-5-3-2-4-6-20)29-13-11-28(12-14-29)17-19-7-9-21(25)10-8-19/h2-10,15-16H,11-14,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZTVISRQMUDPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

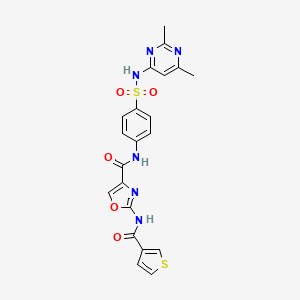

![N-cyclopentyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2788262.png)

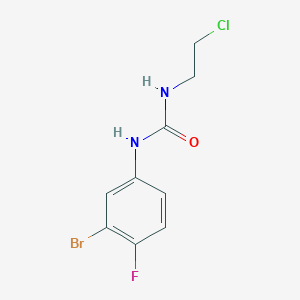

![2-[[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2788263.png)

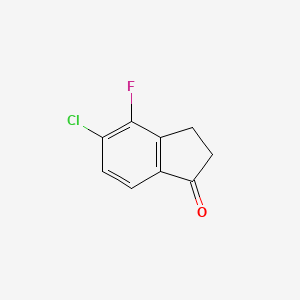

![[(3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(1-pyrazol-1-ylcyclopropyl)methanone;hydrochloride](/img/structure/B2788270.png)

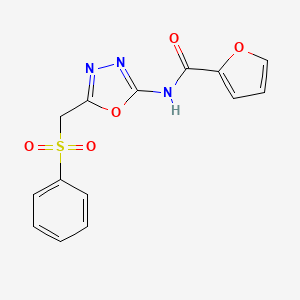

![N-(2-methoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2788274.png)

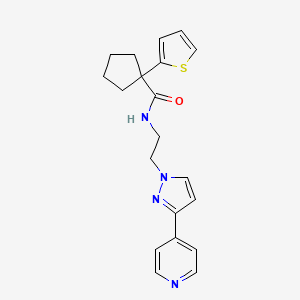

![5-((2-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2788278.png)

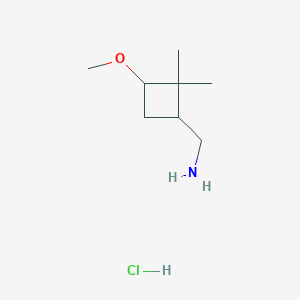

![Tert-butyl (1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B2788279.png)